molecular formula C10H14O B2675874 2,4-Dicyclopropylbut-3-yn-2-ol CAS No. 67538-92-5

2,4-Dicyclopropylbut-3-yn-2-ol

Cat. No.: B2675874
CAS No.: 67538-92-5
M. Wt: 150.221
InChI Key: TXXXQUKLWDPHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dicyclopropylbut-3-yn-2-ol is an organic compound with the molecular formula C₁₀H₁₄O It features a unique structure characterized by two cyclopropyl groups attached to a butynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dicyclopropylbut-3-yn-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclopropylacetylene and cyclopropylmethyl ketone.

    Reaction Conditions: A common method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the cyclopropylacetylene, followed by nucleophilic addition to the cyclopropylmethyl ketone.

    Purification: The product is usually purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the general approach would involve optimizing the laboratory synthesis for scalability. This includes using continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dicyclopropylbut-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert it into alkanes or alcohols using reagents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) for chlorination.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in aqueous solution under mild heating.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: SOCl₂ in the presence of a base like pyridine.

Major Products:

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: Cyclopropyl alkanes or alcohols.

    Substitution: Cyclopropyl chlorides or other substituted derivatives.

Scientific Research Applications

2,4-Dicyclopropylbut-3-yn-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is investigated for use in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 2,4-Dicyclopropylbut-3-yn-2-ol exerts its effects depends on the specific application:

    Chemical Reactions: The cyclopropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

    Biological Activity: If used in drug design, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    2,4-Dicyclopropylbut-3-yn-1-ol: Similar structure but with the hydroxyl group at a different position.

    2,4-Dicyclopropylbut-3-yn-2-one: The ketone analog of the compound.

Uniqueness: 2,4-Dicyclopropylbut-3-yn-2-ol is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. This makes it particularly useful in synthetic applications where such characteristics are desirable.

Properties

IUPAC Name

2,4-dicyclopropylbut-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-10(11,9-4-5-9)7-6-8-2-3-8/h8-9,11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXXQUKLWDPHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC1CC1)(C2CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Another reaction which is known is the ethynylation of cyclopropylacetylene with acetone or cyclopropyl methyl ketone to give 2-methyl-4-cyclopropyl-3-butyn-2-ol or 2,4-dicyclopropyl-3-butyn-2-ol (Izvetiya Akademii Nark SSSR, Seriya Khimicheskaya, pages 1339-1344 (1978)), but no description for the reverse reaction is provided.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.